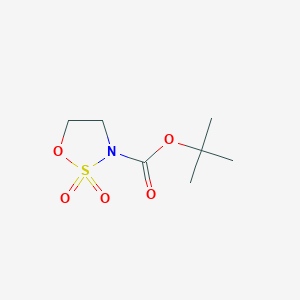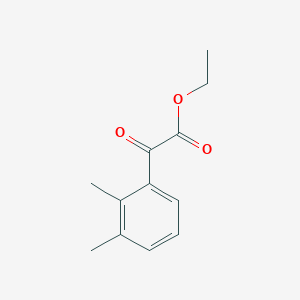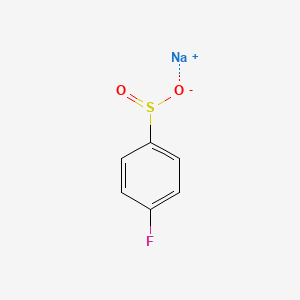
1-(4-Fluorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
- The structural and conformational properties of compounds related to 1-(4-Fluorophenyl)cyclobutanecarbonitrile have been studied using X-ray diffraction, showcasing the unique geometrical features of the cyclobutane ring and its interaction with substituents (Reisner et al., 1983).
Synthesis and Structural Properties
- Research on derivatives of this compound includes the synthesis and analysis of structural and vibrational properties using various techniques like NMR, elemental analyses, and FTIR spectroscopy (Saeed et al., 2011).
Novel Aromatic Systems and NMR Studies
- Studies on cyclobutadiene dications, which are related to this compound, reveal insights into the interaction of cyclobutane rings with aromatic systems, as explored through NMR spectroscopy (Olah & Staral, 1976).
Synthesis of Cyclopropane Derivatives
- Research includes the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally similar to this compound, providing insights into multi-step synthesis processes (Zhou et al., 2021).
Fluorophore Development and Spectral Analysis
- The development of push-pull fluorophores based on structural units similar to this compound demonstrates the potential in designing novel materials for specific spectral properties (Danko et al., 2011).
Anticancer Activity and DNA Binding Studies
- Analogues of this compound have been studied for their anti-proliferative properties and DNA binding capabilities, particularly in the context of colorectal cancer treatment (Ahagh et al., 2019).
Photochemical Reactions and Cycloaddition
- Research on photochemical reactions involving naphthalenecarbonitrile and arylalkenes, similar to this compound, contributes to understanding regioisomeric endo cyclobutane adduct formation (Mella et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)




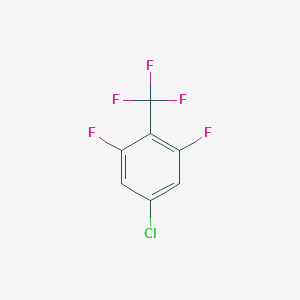
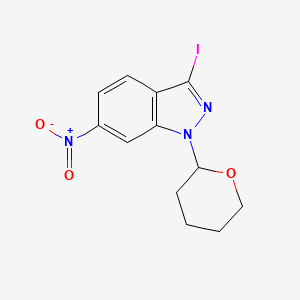
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
